Perfluorooctyl iodide

Description

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F17I/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXGJTSJUKTDQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060147 | |

| Record name | Perfluorooctyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light pink solid or liquid; mp = 25 deg C; [Acros Organics MSDS] | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-63-1 | |

| Record name | Perfluorooctyl iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorooctyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecafluoro-1-iodooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROOCTYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/072985Y799 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Perfluorooctyl iodide chemical structure and properties

An In-Depth Technical Guide to Perfluorooctyl Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of this compound (PFOI). The information is intended for professionals in research, development, and drug discovery who require detailed technical data on this significant fluorinated compound.

Chemical Identity and Structure

This compound, also known as 1-iodoheptadecafluorooctane, is a perfluoroalkyl iodide (PFAI). Its structure consists of a linear eight-carbon chain fully saturated with fluorine atoms, terminated by an iodine atom. This structure imparts high chemical stability, thermal resistance, and both hydrophobic and oleophobic properties.[1] The carbon-iodine bond is the most reactive site in the molecule, serving as a key functional group for further chemical synthesis.[1]

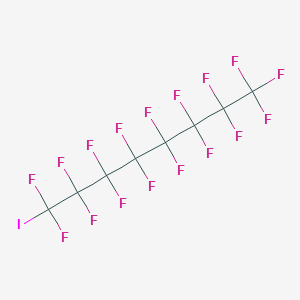

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Citation(s) |

| IUPAC Name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-8-iodooctane | [2] |

| CAS Number | 507-63-1 | [2] |

| Molecular Formula | C₈F₁₇I | [2] |

| Synonyms | 1-Iodoheptadecafluorooctane, Heptadecafluoro-1-iodooctane, PFOI | [2] |

| InChIKey | KWXGJTSJUKTDQU-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

This compound is a dense, thermally stable compound. It appears as a clear, light pink solid or liquid, as its melting point is near room temperature.[1]

| Property | Value | Citation(s) |

| Molecular Weight | 545.96 g/mol | [2] |

| Melting Point | 25 °C | [1] |

| Boiling Point | 160-161 °C | [1] |

| Density | 2.040 g/mL | [1] |

| Physical State | Solid or liquid near room temperature | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and structural elucidation of this compound.

Mass Spectrometry

Mass spectrometry data reveals the fragmentation pattern of the molecule. The molecular ion peak is observed at m/z 546.

| Property | Value | Citation(s) |

| Molecular Ion (M+) | 546 m/z | [2] |

| Major Fragments (m/z) | 69.0 (CF₃⁺, base peak), 119.0 (C₂F₅⁺), 131.0 (C₃F₅⁺), 169.0 (C₃F₇⁺), 419.0 ([M-I]⁺) | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Citation(s) |

| ¹⁹F | -CF₂I | -60 to -70 | [3] |

| ¹⁹F | -CF₂- (internal) | -120 to -126 | [3] |

| ¹⁹F | -CF₃ | ~ -81 | [3] |

| ¹³C | Fluoroalkanes | 100 to 125 (quartets and triplets) | [3] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorbances corresponding to C-F bond stretching vibrations.

| Functional Group | Typical Absorption Range (cm⁻¹) | Citation(s) |

| C-F Stretch | 1100 - 1300 (very strong) | [1] |

| C-I Stretch | 500 - 600 (weak to medium) | [1] |

Experimental Protocols

Synthesis via Telomerization

The primary industrial method for synthesizing this compound and other perfluoroalkyl iodides is telomerization.[4] This free-radical chain reaction combines a "telogen" (a short-chain perfluoroalkyl iodide) with a "taxogen" (tetrafluoroethylene, TFE) to produce a mixture of longer-chain homologues.[4][5]

Methodology:

-

Reactant Charging: A high-pressure, thermally controlled tubular reactor is charged with the telogen, typically pentafluoroethyl iodide (C₂F₅I).[4]

-

Taxogen Introduction: The taxogen, tetrafluoroethylene (CF₂=CF₂), is introduced into the reactor. In some continuous processes, the TFE is fed at multiple points along the reactor to control the reaction and minimize the formation of undesirable high-molecular-weight telomers.[4]

-

Reaction Conditions: The reaction is carried out under high temperature, typically in the range of 300°C to 360°C.[4] The molar ratio of telogen to taxogen is a critical parameter used to control the average chain length of the product mixture.[4]

-

Product Collection: The output from the reactor is a mixture of perfluoroalkyl iodides of varying chain lengths (e.g., C₄F₉I, C₆F₁₃I, C₈F₁₇I, etc.).

-

Purification: The desired this compound (C₈F₁₇I) is separated from the crude product mixture by fractional distillation.[1]

Diagram 2: Experimental Workflow for PFOI Synthesis

Caption: Industrial synthesis workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

-

¹⁹F and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer.

-

Samples are typically dissolved in deuterated chloroform (CDCl₃).

-

Trichlorofluoromethane (CFCl₃) is used as an external or internal standard for ¹⁹F NMR, and tetramethylsilane (TMS) for ¹³C NMR.

Infrared (IR) Spectroscopy:

-

FTIR spectra are recorded on a suitable spectrometer.

-

Samples can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

Biological Activity: Endocrine Disruption

Recent research has identified this compound as a potential endocrine disruptor. Studies using the human adrenocortical carcinoma cell line (H295R) have shown that PFOI can stimulate the production of steroid hormones, including aldosterone and cortisol.

The proposed mechanism involves the activation of a cyclic adenosine monophosphate (cAMP) signaling pathway. PFOI appears to function as an activator of adenylate cyclase (AC), the enzyme responsible for converting ATP to cAMP. The resulting increase in intracellular cAMP levels leads to the significant upregulation of ten key genes involved in steroidogenesis, such as StAR, CYP11A1, and CYP11B2. This stimulation of the steroidogenic pathway highlights a potential biological impact of PFOI exposure.

Diagram 3: PFOI-Induced Steroidogenesis Signaling Pathway

Caption: PFOI activates Adenylate Cyclase, boosting cAMP and steroid synthesis.

Applications in Research and Development

The unique properties of this compound make it a valuable intermediate in several fields:

-

Polymer Science: It serves as a highly effective chain-transfer agent in iodine-transfer polymerization (ITP), allowing for the controlled synthesis of fluoropolymers.[1]

-

Surfactant Synthesis: PFOI is a key precursor for creating specialized fluorosurfactants used in high-performance coatings and materials.[1]

-

Pharmaceutical and Agrochemical Research: The perfluorooctyl moiety can be introduced into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and bioavailability.

References

- 1. This compound|98%|CAS 507-63-1 [benchchem.com]

- 2. This compound | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. US5268516A - Synthesis of perfluoroalkyl iodides - Google Patents [patents.google.com]

- 5. EP0711264A1 - Process for the preparation of perfluoroalkyl iodide - Google Patents [patents.google.com]

Synthesis of Perfluorooctyl Iodide via Telomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of perfluorooctyl iodide (C8F17I) through the telomerization of tetrafluoroethylene (TFE) with a perfluoroalkyl iodide telogen, most commonly pentafluoroethyl iodide (C2F5I). This process is a cornerstone for the production of various fluorinated compounds, including fluorotelomer alcohols and their derivatives, which are integral in numerous industrial and pharmaceutical applications.

Introduction to Telomerization for this compound Synthesis

Telomerization is a controlled polymerization process where a chain transfer agent, known as a telogen, reacts with multiple units of a polymerizable monomer, the taxogen, to form a mixture of adducts called telomers. In the synthesis of this compound, pentafluoroethyl iodide (C2F5I) typically serves as the telogen, and tetrafluoroethylene (TFE, CF2=CF2) is the taxogen. The reaction proceeds via a free-radical mechanism, leading to the formation of a series of perfluoroalkyl iodides with varying chain lengths, represented by the general formula C2F5(CF2CF2)nI. The target compound, this compound, corresponds to the telomer where n=3.

The reaction can be initiated thermally or through the use of chemical initiators. The distribution of the resulting telomers is dependent on the molar ratio of the reactants and other process conditions. For instance, a higher concentration of the telogen (C2F5I) relative to the taxogen (TFE) favors the formation of shorter-chain telomers.

Reaction Mechanism and Signaling Pathway

The telomerization of TFE with a perfluoroalkyl iodide proceeds through a free-radical chain reaction mechanism involving three key stages: initiation, propagation, and chain transfer.

An In-depth Technical Guide to the Physical Properties of Heptadecafluoro-1-iodooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Heptadecafluoro-1-iodooctane (CAS No. 507-63-1). The information is curated for researchers, scientists, and professionals in drug development who utilize fluorinated compounds in their work. This document presents quantitative data in a structured format, details the experimental methodologies for determining these properties, and visualizes the logical workflow from this chemical to its potential applications in medicinal chemistry.

Core Physical Properties

Heptadecafluoro-1-iodooctane, also known as perfluorooctyl iodide, is a heavily fluorinated organic compound with the linear formula CF₃(CF₂)₇I.[1] Its high degree of fluorination imparts unique physical and chemical characteristics, making it a valuable building block in organic synthesis and materials science.

Data Presentation

The physical properties of Heptadecafluoro-1-iodooctane are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical suppliers and databases.

| Physical Property | Value | Notes |

| Molecular Formula | C₈F₁₇I | [2][3] |

| Molecular Weight | 545.96 g/mol | [2][4] |

| Appearance | Clear, colorless to light pink or yellow liquid after melting.[5][6] | May be a solid at room temperature. |

| Melting Point | 25 °C / 77 °F | [6][7] |

| Boiling Point | 160 - 161 °C (320 - 321.8 °F) | at 760 mmHg[1][5][6] |

| Density | 2.067 g/mL at 20 °C | [1][5][6] |

| 2.040 g/mL (Specific Gravity) | Temperature not specified. | |

| Refractive Index | n20/D 1.329 | at 20 °C using the sodium D line.[1][5][8] |

| Vapor Pressure | 16 mbar at 54 °C | |

| 3.08 mmHg at 25°C | [7] | |

| Solubility | Insoluble in water.[5] Soluble in chloroform, slightly soluble in ethyl acetate and methanol.[5][6] | |

| Flash Point | > 115 °C (> 239 °F) | Closed cup.[1] |

Experimental Protocols

Boiling Point Determination (Distillation or Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like Heptadecafluoro-1-iodooctane, a distillation or reflux method would be suitable.[9]

-

Apparatus: A round-bottom flask, a heating mantle or sand bath, a condenser, a thermometer, and boiling chips or a magnetic stir bar.

-

Procedure:

-

Approximately 5 mL of Heptadecafluoro-1-iodooctane is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.[9]

-

The flask is fitted with a condenser. For a simple distillation, the condenser is angled downwards, leading to a collection flask. For a reflux setup, the condenser is placed vertically.[9]

-

A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head or just below the condenser opening in a reflux setup. This ensures the thermometer measures the temperature of the vapor in equilibrium with the liquid.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

Density Determination (Pycnometer or Gravimetric Buoyancy Method)

The density of a liquid can be accurately determined using a pycnometer or by the gravimetric buoyancy technique based on Archimedes' principle.[10][11]

-

Apparatus: A pycnometer (a glass flask with a precise volume), an analytical balance, and a temperature-controlled water bath.

-

Procedure (Pycnometer Method):

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance.

-

The pycnometer is then filled with Heptadecafluoro-1-iodooctane, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a temperature-controlled water bath to bring the liquid to a specific temperature (e.g., 20 °C).

-

The excess liquid is removed, and the outside of the pycnometer is carefully dried.

-

The mass of the filled pycnometer is measured.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus the mass of the empty pycnometer) by the known volume of the pycnometer.

-

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.[12]

-

Apparatus: An Abbe refractometer, a monochromatic light source (typically a sodium D line at 589 nm), and a constant temperature water bath.[12]

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of Heptadecafluoro-1-iodooctane are placed on the prism of the refractometer.

-

The prism is closed and the temperature is allowed to equilibrate to the desired value (e.g., 20 °C) by circulating water from the water bath.

-

The light source is turned on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Vapor Pressure Determination (Gas Saturation Method)

For low-volatility compounds, the gas saturation method is a reliable technique to determine vapor pressure.[1]

-

Apparatus: A temperature-controlled saturator column containing an inert support coated with the sample, a carrier gas supply with a precision flow controller, and a trapping system (e.g., sorbent tubes) followed by a gas chromatograph (GC) for quantification.

-

Procedure:

-

A slow, precisely measured flow of an inert carrier gas (e.g., nitrogen) is passed through the saturator column containing Heptadecafluoro-1-iodooctane.

-

The carrier gas becomes saturated with the vapor of the compound.

-

A known volume of the saturated gas is passed through a sorbent trap to collect the analyte.

-

The trapped compound is then thermally desorbed into a gas chromatograph for quantification.

-

The vapor pressure is calculated from the mass of the collected compound, the volume of the carrier gas, the temperature, and the molecular weight of the compound using the ideal gas law.[1]

-

Logical Workflow and Applications

Heptadecafluoro-1-iodooctane is not typically involved in biological signaling pathways itself. However, its utility as a synthetic building block is significant in the development of new chemical entities, including potential drug candidates. The introduction of a perfluoroalkyl chain can modulate a molecule's physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[13] The following diagram illustrates the logical workflow from Heptadecafluoro-1-iodooctane to its potential application in drug development.

Caption: Logical workflow from Heptadecafluoro-1-iodooctane to drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber - ProQuest [proquest.com]

- 3. scbt.com [scbt.com]

- 4. ACP - Saturation vapor pressure characterization of selected low-volatility organic compounds using a residence time chamber [acp.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. mt.com [mt.com]

- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 13. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Perfluorooctyl Iodide (CAS Number: 507-63-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorooctyl iodide (PFOI), with the CAS number 507-63-1, is a significant organofluorine compound characterized by a C8 perfluorinated chain terminated by an iodine atom.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key reactions, and applications, with a focus on its relevance to research and development. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are included to facilitate a deeper understanding and practical application of this versatile chemical intermediate.

Chemical and Physical Properties

This compound is a dense, thermally stable liquid at room temperature with a characteristic pinkish hue.[2][3] Its unique properties, including high hydrophobicity and oleophobicity, stem from its heavily fluorinated structure.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 507-63-1 | [1][2][4][5] |

| Molecular Formula | C₈F₁₇I | [1][6][7][8] |

| Molecular Weight | 545.96 g/mol | [2][6][7][8] |

| Appearance | Light pink fluid/solid | [2][3] |

| Melting Point | 20.8 °C - 25 °C | [3][4][5][9] |

| Boiling Point | 160-161 °C @ 760 mmHg | [2][4][5][6][10] |

| Density | 2.040 - 2.067 g/mL at 20 °C | [2][6][10] |

| Refractive Index | 1.329 @ 20 °C | [4][5][10] |

| Flash Point | > 100 °C | [2][4][5][11] |

| Solubility | Fully miscible in water | [2] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is through a process called telomerization.[6][12][13] This process involves the free-radical chain reaction of a short-chain perfluoroalkyl iodide with tetrafluoroethylene (TFE).[12]

Telomerization Experimental Protocol

This protocol describes the synthesis of this compound starting from pentafluoroethyl iodide and tetrafluoroethylene.

Objective: To synthesize this compound (C₈F₁₇I) via telomerization.

Materials:

-

Pentafluoroethyl iodide (C₂F₅I) (telogen)

-

Tetrafluoroethylene (TFE) (taxogen)

-

Radical initiator (e.g., benzoyl peroxide) or thermal initiation

-

High-pressure autoclave reactor

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Charge the high-pressure autoclave reactor with pentafluoroethyl iodide.

-

Seal the reactor and thoroughly purge with an inert gas to remove oxygen.

-

Introduce tetrafluoroethylene into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter for controlling the chain length of the products; higher ratios favor longer chains.[12]

-

If using a chemical initiator, add it to the reactor.

-

Heat the reactor to the desired temperature (typically 50-100 °C for chemical initiation) to initiate the free-radical chain reaction.[12]

-

Maintain the reaction under controlled temperature and pressure for a specified duration.

-

After the reaction is complete, cool the reactor and collect the resulting mixture of perfluoroalkyl iodides.

-

Separate the desired this compound from the mixture by fractional distillation. The boiling point of C₈F₁₇I is approximately 160-161 °C.[2][4][5][6][10][12]

Diagram 1: Synthesis Workflow of this compound via Telomerization

References

- 1. CAS 507-63-1: this compound | CymitQuimica [cymitquimica.com]

- 2. bg.cpachem.com [bg.cpachem.com]

- 3. nbinno.com [nbinno.com]

- 4. IITU | Virtual tour generated by Panotour [iitu.edu.kz]

- 5. fluoryx.com [fluoryx.com]

- 6. This compound|98%|CAS 507-63-1 [benchchem.com]

- 7. This compound | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | 507-63-1 [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. benchchem.com [benchchem.com]

- 13. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

Solubility of Perfluorooctyl Iodide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of perfluorooctyl iodide (C8F17I) in organic solvents. Due to a lack of readily available quantitative data in scientific literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining thermodynamic solubility, enabling researchers to generate precise data in their own laboratories.

Solubility Profile of this compound

This compound is a heavily fluorinated organic compound, a characteristic that dictates its solubility behavior. The strong electronegativity of the fluorine atoms creates a molecule with low polarizability, making it "fluorous." Such compounds tend to be immiscible with both polar solvents like water and non-polar hydrocarbon solvents. However, they often exhibit solubility in other fluorinated compounds and some polar aprotic organic solvents.

While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, a qualitative assessment can be inferred from its chemical structure and data on similar perfluoroalkyl iodides. Perfluorohexyl iodide (C6F13I), for instance, is reported to be soluble in most organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |

| Halogenated | Chloroform, Dichloromethane | Soluble | Similarities in intermolecular forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Oxygen atoms can interact with the iodine, and the overall solvent environment is compatible. |

| Ketones | Acetone | Soluble | The polarity of the carbonyl group can facilitate dissolution. |

| Esters | Ethyl Acetate | Slightly Soluble to Soluble | Offers a balance of polarity suitable for dissolving fluorinated compounds.[1] |

| Alcohols | Methanol, Ethanol | Slightly Soluble | The hydroxyl group's polarity limits solubility, but some interaction is possible. |

| Hydrocarbons | Hexane, Toluene | Sparingly Soluble to Insoluble | Significant differences in intermolecular forces ("like dissolves like" principle does not apply well). |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO) | Soluble | These solvents are effective at solvating a wide range of compounds. |

| Aqueous | Water | Insoluble | High polarity and strong hydrogen bonding of water prevent miscibility with the non-polar fluorous chain. |

Disclaimer: The information in this table is based on chemical principles and qualitative data for similar compounds. It is intended as a guideline. For precise applications, experimental verification is essential.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the Shake-Flask Method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]

Principle

An excess amount of the solid solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for an extended period to ensure that equilibrium is reached between the undissolved solid and the saturated solution. After equilibration, the undissolved solid is separated, and the concentration of the solute in the clear, saturated supernatant is measured using a suitable analytical technique.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatic orbital shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge for separating the solid phase

-

Syringe filters (e.g., 0.22 µm PTFE) to remove fine particles

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely seal the vials and place them in the thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to reach equilibrium.[5][6] The exact time should be determined by preliminary experiments, ensuring the concentration in solution does not change between later time points (e.g., 48 and 72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials.[2]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, immediately filter the aliquot using a syringe filter chemically compatible with the solvent.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

The Environmental Fate and Degradation of Perfluorooctyl Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorooctyl iodide (PFOI) is a member of the vast class of per- and polyfluoroalkyl substances (PFAS), a group of synthetic chemicals of significant environmental concern due to their persistence, bioaccumulative potential, and adverse health effects. As a precursor to other well-known PFAS, such as perfluorooctanoic acid (PFOA), understanding the environmental fate and degradation of PFOI is critical for assessing its environmental risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific understanding of the abiotic and biotic degradation pathways of PFOI, summarizes available quantitative data, details relevant experimental protocols, and visualizes key processes to support researchers, scientists, and drug development professionals. While direct experimental data on PFOI is limited, this guide synthesizes information from studies on structurally similar fluorotelomer iodides to provide a robust assessment of its likely environmental behavior.

Introduction to this compound

This compound (C8F17I) is a synthetic organofluorine compound characterized by a fully fluorinated eight-carbon chain with an iodine atom at the terminal position. It serves as a key intermediate in the synthesis of various fluorinated compounds, including fluorotelomer alcohols (FTOHs), which are subsequently used to produce a wide range of industrial and consumer products[1]. The carbon-iodine bond in PFOI is relatively weak and susceptible to cleavage, making it a reactive precursor that can undergo transformation in the environment[1]. The release of PFOI into the environment, either directly or as a residual from commercial products, is a potential pathway for the formation of more persistent PFAS, such as PFOA[1][2].

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a significant role in the environmental transformation of PFOI.

Hydrolysis

Photolysis

Photodegradation, particularly through the action of ultraviolet (UV) light, is a key abiotic degradation mechanism for many organic contaminants. While direct photolysis of PFOI under natural sunlight is not well-characterized, advanced reduction processes (ARPs) utilizing UV light in the presence of iodide and/or sulfite have shown high efficiency in degrading a wide range of PFAS[3][4].

In these systems, UV irradiation of iodide generates hydrated electrons (e-aq), which are powerful reducing agents that can effectively break the strong carbon-fluorine (C-F) bonds in PFAS molecules[5]. The general mechanism involves the reductive cleavage of the C-I bond in PFOI, followed by a series of defluorination and oxidation steps.

Biotic Degradation

Microbial transformation is a critical component of the environmental fate of many organic compounds. Studies on analogues of PFOI, such as 6:2 fluorotelomer iodide (6:2 FTI), provide strong evidence for the biodegradation of these substances in soil environments.

In a study on the aerobic soil biotransformation of 6:2 FTI, the compound was found to degrade, with 6:2 fluorotelomer alcohol (6:2 FTOH) identified as a key intermediate[6]. This initial transformation is followed by the subsequent biodegradation of the FTOH, leading to the formation of various shorter-chain PFCAs and other fluorinated acids[6]. This suggests that a similar pathway is likely for PFOI, leading to the formation of 8:2 FTOH and ultimately PFOA and other C8 and shorter-chain PFCAs.

Quantitative Data Summary

Direct quantitative data on the environmental degradation of this compound is scarce. The following tables summarize available data from modeling studies on fluorotelomer iodides (FTIs) and experimental studies on the biotransformation of 6:2 FTI, which serve as the best available surrogates for PFOI.

Table 1: Modeled Hydrolytic Half-Life of Fluorotelomer Iodides (FTIs)

| Environmental Compartment | Condition | Half-Life (t½) | Reference |

| Natural Waters | 20°C | ~130 days | [7] |

| Atmosphere | - | Not a significant pathway | [7] |

Table 2: Biotransformation of 6:2 Fluorotelomer Iodide (6:2 FTI) in Aerobic Soil

| Transformation Product | Molar Yield (%) at Day 91 | Reference |

| Perfluoropentanoic Acid (PFPeA) | 20 | [6] |

| 5:3 Fluorotelomer Acid | 16 | [6] |

| Perfluoroheptanoic Acid (PFHpA) | 16 | [6] |

| Perfluorohexanoic Acid (PFHxA) | 3.8 | [6] |

| 4:3 Fluorotelomer Acid | 3.0 | [6] |

Degradation Pathways and Experimental Workflow

The degradation of this compound is proposed to proceed through a series of abiotic and biotic transformation steps, ultimately leading to the formation of persistent perfluoroalkyl carboxylic acids.

Figure 1: Proposed degradation pathway of this compound.

Advanced degradation techniques are crucial for the complete mineralization of persistent PFAS compounds. The following diagram illustrates a typical workflow for a UV/sulfite/iodide degradation experiment.

Figure 2: Experimental workflow for UV/sulfite/iodide degradation.

Experimental Protocols: UV/Sulfite/Iodide Degradation

The following protocol is a representative example for conducting a laboratory-scale UV/sulfite/iodide degradation experiment for PFAS, which can be adapted for PFOI.

Objective: To evaluate the degradation and defluorination of PFOI under UV irradiation in the presence of sulfite and iodide.

Materials:

-

This compound (PFOI) standard

-

Sodium sulfite (Na2SO3)

-

Potassium iodide (KI)

-

Sodium hydroxide (NaOH) and/or hydrochloric acid (HCl) for pH adjustment

-

High-purity water (e.g., Milli-Q)

-

Quartz photoreactor vessel

-

Low-pressure mercury UV lamp (emitting at 254 nm)

-

Magnetic stirrer and stir bar

-

pH meter

-

Analytical instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ion Chromatography (IC)

Procedure:

-

Solution Preparation: Prepare a stock solution of PFOI in a suitable solvent (e.g., methanol) at a known concentration. Prepare aqueous stock solutions of sodium sulfite and potassium iodide.

-

Reactor Setup: Add a specific volume of high-purity water to the quartz photoreactor. Place the reactor on a magnetic stirrer and add a stir bar.

-

Reagent Addition: Spike the reactor with the PFOI stock solution to achieve the desired initial concentration (e.g., 25 µM). Add the required amounts of sodium sulfite (e.g., 10 mM) and potassium iodide (e.g., 2 mM) from their respective stock solutions[8].

-

pH Adjustment: Adjust the pH of the solution to the desired level (e.g., pH 12) using NaOH or HCl[8].

-

Initiation of Photolysis: Turn on the UV lamp to start the photochemical reaction. Start a timer to track the reaction time.

-

Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture. Immediately quench the reaction in the aliquots, for example, by adding a small amount of a quenching agent like sodium thiosulfate or by storing them in the dark at a low temperature.

-

Sample Analysis:

-

Analyze the collected samples for the concentration of PFOI and its potential degradation products using a validated LC-MS/MS method.

-

Analyze the samples for the concentration of fluoride ions using an Ion Chromatograph to determine the extent of defluorination.

-

-

Data Analysis: Calculate the degradation rate of PFOI and the percentage of defluorination over time.

Analytical Methods

The accurate identification and quantification of PFOI and its degradation products are essential for studying its environmental fate. Due to the low concentrations expected in environmental samples and the complexity of the matrices, highly sensitive and selective analytical techniques are required.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like PFOI and some of its early degradation intermediates[9].

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the most widely used technique for the analysis of a broad range of PFAS, including non-volatile degradation products like PFCAs. It offers high sensitivity and selectivity, allowing for the detection of these compounds at trace levels[3][10]. Isotope dilution is often employed for accurate quantification.

-

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide high mass accuracy, which is invaluable for the identification of unknown transformation products[3].

Conclusion and Future Directions

This compound is a reactive precursor to persistent perfluoroalkyl acids. While direct experimental data on its environmental fate is limited, studies on structurally similar fluorotelomer iodides indicate that it likely undergoes both abiotic and biotic degradation. Hydrolysis in aqueous environments and microbial transformation in soil appear to be significant pathways, leading to the formation of 8:2 fluorotelomer alcohol, which subsequently degrades to PFOA and other shorter-chain PFCAs. Advanced degradation technologies, such as UV/sulfite/iodide systems, show promise for the effective destruction of PFOI and other PFAS.

A significant data gap remains concerning the specific degradation rates, half-lives, and complete transformation product profiles of PFOI under various environmentally relevant conditions. Future research should focus on conducting direct experimental studies on the hydrolysis, photolysis, and biodegradation of PFOI to obtain the quantitative data needed for accurate environmental risk assessment and the development of targeted remediation strategies.

References

- 1. This compound|98%|CAS 507-63-1 [benchchem.com]

- 2. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reductive degradation of perfluoroalkyl compounds with aquated electrons generated from iodide photolysis at 254 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aerobic soil biotransformation of 6:2 fluorotelomer iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sampling and simultaneous determination of volatile per- and polyfluoroalkyl substances in wastewater treatment plant air and water - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Reactivity of Perfluorooctyl Iodide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of perfluorooctyl iodide with a range of common nucleophiles. This compound is a critical building block in the synthesis of fluorinated molecules, which are of significant interest in pharmaceuticals, agrochemicals, and materials science due to their unique physicochemical properties. Understanding its reactivity profile is paramount for the strategic design and efficient synthesis of novel fluorinated compounds. This document details the diverse reaction pathways, presents quantitative data for key transformations, provides detailed experimental protocols for representative reactions, and illustrates the underlying mechanisms.

Executive Summary

This compound exhibits a complex and multifaceted reactivity towards nucleophiles, deviating significantly from the behavior of its non-fluorinated hydrocarbon analogues. The strong electron-withdrawing nature of the perfluorooctyl chain profoundly influences the C-I bond and the overall electronic character of the molecule. Consequently, reactions with nucleophiles can proceed through several distinct mechanisms, including:

-

Bimolecular Nucleophilic Substitution (SN2): While possible, this pathway is often sluggish due to the steric hindrance of the perfluoroalkyl chain and the electronic repulsion between the nucleophile and the fluorine atoms.

-

Radical Nucleophilic Substitution (SRN1): This chain reaction mechanism, often initiated by light or an external electron source, is a prevalent pathway for the reaction of this compound with many nucleophiles.[1][2] It involves the formation of a perfluorooctyl radical intermediate.

-

Electron Transfer (ET) and Radical Processes: Single-electron transfer from a nucleophile or a catalyst to the this compound can initiate radical reactions, leading to the formation of the perfluorooctyl radical, which then engages in subsequent transformations.

This guide will explore the reactivity of this compound with O-nucleophiles (alkoxides and phenoxides), N-nucleophiles (azides and amines), S-nucleophiles (thiolates), and C-nucleophiles (enolates and phosphines), providing a detailed examination of the reaction conditions, yields, and mechanistic underpinnings for each class.

Reactivity with Oxygen Nucleophiles

The reaction of this compound with oxygen-based nucleophiles, such as alkoxides and phenoxides, is a key method for the synthesis of perfluoroalkylated ethers. These reactions can proceed through different pathways depending on the reaction conditions.

Alkoxides

The synthesis of perfluorooctyl ethers from alkoxides can be challenging due to the low reactivity of this compound in classical SN2 reactions. However, under specific conditions, these transformations can be achieved.

Table 1: Reaction of this compound with Alkoxides

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium Methoxide | CH3ONa, CH3OH, reflux | C8F17OCH3 | Moderate | |

| Sodium Phenoxide | C6H5ONa, DMF, heat | C8F17OC6H5 | Not Reported | [3][4][5] |

Experimental Protocol: Synthesis of Methyl Perfluorooctyl Ether

-

Materials: this compound, sodium methoxide, anhydrous methanol.

-

Procedure:

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add this compound (1.0 equivalent).

-

Heat the reaction mixture to reflux and monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to afford methyl perfluorooctyl ether.

-

Reaction Pathway: SN2 vs. Radical Pathways

The reaction with alkoxides can proceed via a direct SN2 displacement. However, given the nature of the perfluoroalkyl iodide, single-electron transfer (SET) from the alkoxide to the iodide, leading to a radical-radical coupling, can also be a competing pathway, especially under photolytic or thermal conditions.

Figure 1: Competing SN2 and SET pathways for alkoxide reactions.

Reactivity with Nitrogen Nucleophiles

Nitrogen-containing perfluoroalkyl compounds are of significant interest in medicinal chemistry. This compound serves as a key precursor for their synthesis.

Azides

The introduction of an azide group is a versatile transformation, allowing for subsequent "click" chemistry or reduction to a primary amine. The reaction of this compound with sodium azide typically requires polar aprotic solvents and can be facilitated by phase-transfer catalysts.

Table 2: Synthesis of Perfluorooctyl Azide

| Reagents and Conditions | Solvent | Yield (%) | Reference |

| NaN3, reflux | DMF | Low | [6] |

| NaN3, Aliquat 336, 90-110 °C | Water | 87-93 | [7] |

| NaN3, 18-crown-6, heat | Toluene/Acetone | Not Reported | [8] |

Experimental Protocol: Synthesis of Perfluorooctyl Azide using a Phase-Transfer Catalyst

-

Materials: this compound, sodium azide, Aliquat 336 (or other suitable phase-transfer catalyst), water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equivalent), sodium azide (1.5 equivalents), and a catalytic amount of Aliquat 336 (e.g., 5 mol%).

-

Add water as the solvent and heat the biphasic mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The crude perfluorooctyl azide can be purified by distillation under reduced pressure.

-

Figure 2: Phase-transfer catalysis workflow for azide synthesis.

Amines

Direct amination of this compound can be challenging and often results in low yields due to the low nucleophilicity of many amines and potential side reactions. Copper-catalyzed cross-coupling reactions have emerged as a more efficient method for the formation of C-N bonds with perfluoroalkyl iodides.[9]

Table 3: Copper-Catalyzed Amination of Perfluoroalkyl Iodides

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Alkylamines | CuI / Ethylene glycol | K3PO4 | 2-Propanol | 80 °C | Good | [9] |

| Various amines | CuCl / PMDTA | NaOH | - | - | Good | [1] |

Experimental Protocol: Copper-Catalyzed Amination of this compound

-

Materials: this compound, amine, copper(I) iodide (CuI), ethylene glycol, potassium phosphate (K3PO4), 2-propanol.

-

Procedure:

-

To a reaction vessel, add CuI (5 mol%), K3PO4 (2.0 equivalents), the amine (1.2 equivalents), and ethylene glycol (2.0 equivalents).

-

Add 2-propanol as the solvent, followed by this compound (1.0 equivalent).

-

Seal the vessel and heat the mixture to 80 °C.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the product by column chromatography.

-

Figure 3: Simplified catalytic cycle for copper-catalyzed amination.

Reactivity with Sulfur Nucleophiles

Sulfur-containing fluoroalkanes have applications in various fields. The reaction of this compound with thiolates is an effective method for their synthesis.

Thiolates

Thiolates are generally good nucleophiles and react with this compound, often through an SRN1 mechanism, especially under photostimulation.

Table 4: Reaction of this compound with Thiolates

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Sodium benzenethiolate | NaSPh, liquid NH3, hv | C8F17SPh | High | - |

| Various thiols | Et3N, daylight | C8F17SR | Good | [10] |

Experimental Protocol: Reaction with Sodium Benzenethiolate under Photostimulation

-

Materials: this compound, thiophenol, sodium amide, liquid ammonia.

-

Procedure:

-

In a three-necked flask equipped with a dry-ice condenser, add liquid ammonia at -78 °C.

-

Add sodium amide, followed by the dropwise addition of thiophenol to generate sodium benzenethiolate in situ.

-

Add this compound to the solution.

-

Irradiate the reaction mixture with a UV lamp while maintaining the temperature.

-

After the reaction is complete (monitored by TLC), quench the reaction by the addition of ammonium chloride.

-

Allow the ammonia to evaporate, and extract the residue with an organic solvent and water.

-

Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

-

Reactivity with Carbon Nucleophiles

The formation of carbon-carbon bonds with perfluoroalkyl chains is a cornerstone of organofluorine chemistry.

Enolates

The reaction of this compound with enolates, such as those derived from β-ketoesters, typically proceeds via a radical mechanism, often initiated by light.[11][12][13]

Table 5: Perfluoroalkylation of β-Ketoesters

| β-Ketoester | Reagents and Conditions | Yield (%) | ee (%) | Reference |

| Indanone-derived | C8F17I, Chiral Phase-Transfer Catalyst, hv, Chlorobenzene/Perfluorooctane | 59 | 93 | [11][13] |

| Chalcone-derived | C8F17I, Catecholborane, Et3N, hv, 1,2-dichloroethane | 84 | - | [12] |

Experimental Protocol: Asymmetric Perfluoroalkylation of an Indanone-derived β-Ketoester

-

Materials: Indanone-derived β-ketoester, this compound, chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative), base (e.g., Cs2CO3), chlorobenzene, perfluorooctane.

-

Procedure:

-

To a solution of the β-ketoester (1.0 equivalent) and the chiral phase-transfer catalyst (10 mol%) in a mixture of chlorobenzene and perfluorooctane, add the base (1.5 equivalents).

-

Add this compound (2.0 equivalents).

-

Irradiate the mixture with a suitable light source (e.g., blue LEDs) at room temperature.

-

Monitor the reaction by HPLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the product by column chromatography to obtain the enantioenriched α-perfluorooctyl-β-ketoester.

-

Phosphines

Triphenylphosphine can react with this compound, although this reaction is less common as a synthetic route to C-P bond formation and can be complex. The initial step likely involves the formation of a phosphonium salt.

Reaction Pathway: Phosphonium Salt Formation

The lone pair of the phosphorus atom in triphenylphosphine can attack the carbon atom of this compound in an SN2-like fashion to form a perfluorooctyltriphenylphosphonium iodide salt.

Figure 4: Formation of a perfluorooctylphosphonium salt.

Mechanistic Insights: The SRN1 Pathway

A significant portion of the reactions described in this guide proceeds through the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism.[1][2] This chain reaction is particularly relevant for substrates like this compound, which can readily accept an electron to form a radical anion.

The SRN1 mechanism consists of three main stages:

-

Initiation: An electron is transferred to the this compound, forming a radical anion. This can be initiated by photolysis, solvated electrons, or other electron donors.

-

Propagation: The radical anion fragments to give a perfluorooctyl radical and an iodide anion. The perfluorooctyl radical then reacts with the nucleophile to form a new radical anion. This new radical anion transfers an electron to another molecule of this compound, propagating the chain.

-

Termination: Radical species combine or react with the solvent to terminate the chain.

Figure 5: The SRN1 reaction mechanism.

Conclusion

The reactivity of this compound with nucleophiles is rich and varied, offering multiple avenues for the synthesis of complex fluorinated molecules. While classical SN2 reactions can occur, radical and electron-transfer-mediated pathways, particularly the SRN1 mechanism, often dominate. The choice of nucleophile, solvent, and the use of catalysts or initiators (such as light) are critical in directing the reaction towards the desired product and achieving high yields. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound as a key building block in their synthetic endeavors. Further exploration into the kinetics and the development of more efficient catalytic systems will continue to expand the synthetic utility of this important fluorinated reagent.

References

- 1. organicreactions.org [organicreactions.org]

- 2. The SRN1 reaction - CONICET [bicyt.conicet.gov.ar]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Copper-Catalyzed Coupling of Alkylamines and Aryl Iodides: An Efficient System Even in an Air Atmosphere [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Radical-nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. soc.chim.it [soc.chim.it]

Quantum Yield of Perfluorooctyl Iodide Photolysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum yield of perfluorooctyl iodide (C₈F₁₇I) photolysis. The document summarizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development where photolabile compounds are of interest.

Introduction

This compound is a member of the perfluoroalkyl iodide (RₙI) family, which are known to undergo photolysis upon absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-iodine (C-I) bond. This process generates a perfluoroalkyl radical (Rₙ•) and an iodine atom, which can be in either its ground electronic state (I) or its first electronically excited state (I*). The efficiency of this photodissociation is quantified by the quantum yield (Φ), which is the ratio of the number of molecules dissociated to the number of photons absorbed. The total quantum yield for the photolysis of perfluoroalkyl iodides in the gas phase is generally assumed to be unity, meaning that every absorbed photon results in the dissociation of the C-I bond.

The primary focus of experimental studies has been on determining the quantum yield for the production of the excited iodine atom (Φ*), as this provides insights into the dynamics of the dissociation process on different potential energy surfaces.

Quantitative Data on Perfluoroalkyl Iodide Photolysis

The quantum yield for the formation of excited iodine atoms (I*) from the photolysis of various perfluoroalkyl iodides has been experimentally determined at several UV wavelengths. While direct data for this compound (C₈F₁₇I) is not explicitly available in the reviewed literature, the trend observed with increasing perfluoroalkyl chain length allows for a reliable estimation. The data presented below is for the gas-phase photolysis of a series of linear perfluoroalkyl iodides.

| Compound | Wavelength (nm) | I* Quantum Yield (Φ*) |

| Perfluorobutyl Iodide (C₄F₉I) | 266 | 0.85 |

| 280 | 0.83 | |

| ~305 | 0.82 | |

| Perfluorohexyl Iodide (C₆F₁₃I) | 266 | 0.86 |

| 280 | 0.84 | |

| ~305 | 0.83 | |

| This compound (C₈F₁₇I) | 266 | ~0.87 (Estimated) |

| 280 | ~0.85 (Estimated) | |

| ~305 | ~0.84 (Estimated) |

Data for C₄F₉I and C₆F₁₃I are from G. M. L. Santosh et al., J. Chem. Phys., 112, 8427 (2000). The values for C₈F₁₇I are estimated based on the observed trend of a slight increase in Φ with increasing chain length.*

The total quantum yield (Φ_total) for the photolysis of this compound is the sum of the quantum yields for the formation of ground state iodine (Φ_I) and excited state iodine (Φ_I*):

Φ_total = Φ_I + Φ_I*

Assuming a total quantum yield of 1, the quantum yield for the formation of ground state iodine can be calculated as:

Φ_I = 1 - Φ_I*

Experimental Protocols

The determination of the quantum yield of this compound photolysis involves a combination of techniques to initiate the photodissociation and to detect the resulting iodine atom fragments in their respective electronic states. A typical experimental setup for gas-phase photolysis is described below.

Gas-Phase Photolysis Setup

A pump-probe technique is commonly employed. A pulsed laser (the "pump" beam) is used to photodissociate the this compound molecules in a vacuum chamber. A second pulsed laser (the "probe" beam) is then used to detect the iodine atoms produced.

Key Components:

-

Vacuum Chamber: A stainless steel chamber evacuated to a low pressure (e.g., 10⁻⁶ Torr) to ensure collision-free conditions for the photolysis and detection process.

-

Sample Introduction: A sample of this compound is introduced into the chamber, typically as a vapor. The pressure is carefully controlled to maintain a low concentration of the target molecule.

-

Pump Laser: A pulsed laser, such as a Nd:YAG laser with frequency-doubling or -tripling capabilities, is used to generate the desired UV wavelength for photolysis (e.g., 266 nm). The laser beam is focused into the center of the vacuum chamber.

-

Probe Laser: A tunable dye laser, pumped by another Nd:YAG laser, is used to generate the probe beam. The wavelength of the probe laser is tuned to a specific transition of the iodine atom to detect it via a sensitive technique like laser-induced fluorescence.

-

Detection System: A photomultiplier tube (PMT) is used to detect the fluorescence signal from the excited iodine atoms. The signal from the PMT is then processed by a boxcar integrator and recorded by a computer.

-

Actinometry: To determine the photon flux of the pump laser, a chemical actinometer is used. A common actinometer for the UV region is potassium ferrioxalate. The extent of the photochemical reaction in the actinometer solution is measured by spectrophotometry, which allows for the calculation of the number of photons that entered the reaction vessel.

Detection of Iodine Atoms by Laser-Induced Fluorescence (LIF)

Laser-induced fluorescence is a highly sensitive and state-selective method for detecting atoms and molecules.

-

Excitation: The probe laser is tuned to a specific wavelength that corresponds to an electronic transition of the iodine atom. For example, to detect ground state iodine atoms (I), the probe laser can be tuned to excite them to a higher electronic state. Similarly, a different wavelength is used to excite the excited state iodine atoms (I*).

-

Fluorescence: After excitation, the iodine atoms will fluoresce, emitting photons as they relax back to lower energy levels.

-

Detection: The emitted fluorescence is collected by a lens and focused onto the photomultiplier tube. The intensity of the fluorescence signal is proportional to the concentration of the iodine atoms in the specific electronic state being probed.

By comparing the LIF signal intensities for I and I*, and with proper calibration, the relative quantum yields for their formation can be determined.

Visualizations

Photolysis Signaling Pathway

Caption: Photolysis pathway of this compound upon UV light absorption.

Experimental Workflow for Quantum Yield Determination

The Surface Activity of Perfluorooctyl Iodide Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Surface Tension of a Perfluorooctyl Iodide Derivative

This compound is a key building block in the synthesis of various fluorinated compounds, which are known for their high surface activity. These derivatives are of significant interest in fields requiring the manipulation of interfacial properties, such as in the formation of stable emulsions and foams.

A study on novel polymerizable fluorosurfactant salts provides valuable data on the surface tension of a monomer synthesized using 1H,1H,2H,2H-perfluorooctyl iodide. The concentration-dependent aqueous surface tension of 1-(2H,2H,3H,3H-perfluoroundecyl)-3-vinylimidazolium chloride was measured, demonstrating the significant ability of such compounds to reduce the surface tension of water.

| Concentration (mmol/L) | Surface Tension (mN/m) |

| Critical Micelle Concentration (CMC) | 15.04 |

Note: The specific concentrations leading to the critical micelle concentration were detailed in the source material and demonstrated a significant reduction in surface tension.

Experimental Protocols for Surface Tension Measurement

The accurate determination of surface tension is paramount for understanding and utilizing the properties of surface-active agents. Two prevalent and robust methods for this purpose are the Pendant Drop method and the Du Noüy Ring method.

Pendant Drop Method

This optical method involves the analysis of the shape of a liquid drop suspended from a needle. The shape of the pendant drop is governed by the balance between the liquid's surface tension and gravity.

Methodology:

-

Apparatus Setup: A syringe with a needle of a known diameter is filled with the sample solution and mounted vertically in a tensiometer. The setup includes a high-resolution camera, a light source for clear imaging of the drop silhouette, and a temperature-controlled chamber to ensure constant temperature.

-

Droplet Formation: A small droplet of the solution is carefully formed at the tip of the needle.

-

Equilibration: The system is allowed to reach thermal and mechanical equilibrium.

-

Image Capture: A high-resolution image of the pendant drop is captured.

-

Shape Analysis: The profile of the drop is analyzed using software that fits the shape to the Young-Laplace equation. This equation relates the pressure difference across the curved interface to the surface tension and the principal radii of curvature.

-

Calculation: The software calculates the surface tension based on the detailed analysis of the drop's shape.

Du Noüy Ring Method

This technique measures the force required to detach a platinum-iridium ring from the surface of a liquid. The force measured is directly related to the surface tension of the liquid.

Methodology:

-

Apparatus Setup: A platinum-iridium ring is attached to a sensitive tensiometer (force sensor). The liquid sample is placed in a vessel on a movable platform.

-

Ring Immersion: The platform is raised until the ring is fully submerged in the liquid.

-

Film Formation: The platform is then slowly lowered, causing a meniscus of liquid to be pulled up by the ring.

-

Force Measurement: The tensiometer records the force exerted on the ring as it is pulled through the liquid surface. The force increases to a maximum just before the liquid film breaks.

-

Detachment: The liquid lamella eventually detaches from the ring.

-

Calculation: The surface tension is calculated from the maximum force measured, the dimensions of the ring, and a correction factor that accounts for the shape of the meniscus. Modern tensiometers automate this calculation.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for determining the surface tension of a liquid sample using common tensiometric methods.

This guide provides a foundational understanding of the surface activity of compounds derived from this compound and the methodologies employed to quantify this critical property. For professionals in drug development and other scientific fields, a thorough grasp of these concepts and techniques is essential for the successful formulation and application of surface-active materials.

An In-depth Technical Guide to the Safety and Handling of Perfluorooctyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Document ID: PFOI-SHG-20251223 Version: 1.0 Prepared for: The Scientific Community Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official institutional and regulatory safety protocols.

Executive Summary

Perfluorooctyl iodide (CAS No. 507-63-1), also known as 1-iodoheptadecafluorooctane, is a perfluorinated organic compound utilized in specialized chemical synthesis. Its unique properties, including a highly fluorinated chain and a reactive iodine moiety, make it a valuable reagent. However, as a member of the per- and polyfluoroalkyl substances (PFAS) family, it warrants careful handling and a thorough understanding of its safety profile. This guide provides a consolidated overview of its known hazards, quantitative toxicological data, handling precautions, and relevant experimental protocols to ensure its safe use in a research and development setting. A significant finding is the lack of comprehensive toxicological data for many standard endpoints, which necessitates a highly precautionary approach to handling. Furthermore, recent research has highlighted its potential as an endocrine disruptor, specifically affecting steroidogenesis through the cyclic adenosine monophosphate (cAMP) signaling pathway.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Citation(s) |

| CAS Number | 507-63-1 | [1] |

| Molecular Formula | C₈F₁₇I | [1] |

| Molecular Weight | 545.96 g/mol | [1] |

| Appearance | Light red or clear light pink low melting solid or liquid | [1] |

| Melting Point | 25 °C / 77 °F | |

| Boiling Point | 160 - 161 °C / 320 - 321.8 °F @ 760 mmHg | |

| Density | 2.067 g/cm³ at 20 °C | [1] |

| Vapor Pressure | 16 mbar @ 54 °C | |

| Flash Point | > 115 °C / > 239 °F | |

| Solubility | No data available | [1] |

| Stability | Stable under recommended storage conditions. Light sensitive. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) classifications are summarized in Table 2.

| Hazard Class | Category | Hazard Statement | Citation(s) |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [2] |

Signal Word: Warning

Precautionary Statements (selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Toxicological Data

The toxicological profile of this compound is not well-characterized, with significant data gaps for major endpoints. This lack of data underscores the need for stringent safety measures. The available quantitative data is summarized in Table 3.

| Endpoint | Species | Route | Value | Citation(s) |

| Acute Toxicity (LD₅₀) | Mouse | Intravenous | 7500 mg/kg | [1] |

| In Vitro Cytotoxicity | H295R Cells | - | Significant toxicity at ≥ 125 µM |

Summary of Toxicological Endpoints:

-

Acute Toxicity (Oral, Dermal, Inhalation): No data available.

-

Skin Corrosion/Irritation: Classified as a skin irritant, but quantitative data from studies like OECD 404 are not available.[1]

-

Serious Eye Damage/Irritation: Classified as a serious eye irritant; no quantitative study data available.[1]

-

Respiratory or Skin Sensitization: No data available.[1]

-

Germ Cell Mutagenicity: No data available.[1]

-

Carcinogenicity: Not listed by IARC, NTP, or ACGIH. No data available.[1]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.[1]

The primary known toxicological concerns are irritation to the skin, eyes, and respiratory system upon direct, acute exposure.[2] The chronic and systemic effects remain largely uninvestigated.

Endocrine Disruption Potential

Recent research has identified this compound as a potential endocrine-disrupting chemical (EDC). A key study demonstrated its ability to interfere with steroidogenesis in human H295R adrenocortical carcinoma cells.

Key Findings:

-

Exposure to this compound at 100 µM significantly elevated the production of aldosterone, cortisol, and 17β-estradiol, while decreasing testosterone generation.

-

The expression of 10 key genes involved in steroid hormone synthesis was significantly upregulated.

-

The structurally similar perfluorooctanoic acid (PFOA) did not produce these effects, suggesting the terminal -CF₂I group is critical for this activity.

Mechanism of Action: The study concluded that this compound may act as an activator of adenylate cyclase (AC), leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This activates the cAMP signaling pathway, which in turn stimulates steroidogenesis.

Handling and Safety Precautions

Given the identified hazards and significant data gaps, a conservative approach to handling is mandatory.

6.1 Engineering Controls

-

Fume Hood: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

6.2 Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use and use proper removal technique to avoid skin contact. Dispose of contaminated gloves after use.

-